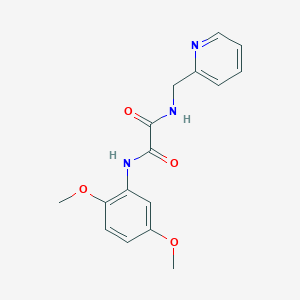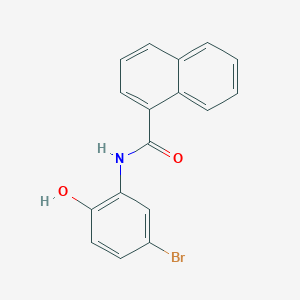
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide, also known as Br-NPN, is a fluorescent probe that has been widely used in scientific research for the detection of metal ions, protein-ligand interactions, and enzyme activities. This compound has unique properties that make it an ideal tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the binding of the compound to specific target molecules. This binding results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques. The binding of this compound to metal ions or proteins results in a change in the fluorescence intensity or wavelength, which can be used to determine the concentration or activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, the use of high concentrations of this compound can result in non-specific binding and interference with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in lab experiments include its high sensitivity and selectivity, its ability to detect low concentrations of target molecules, and its ease of use. However, the limitations of using this compound include its potential for non-specific binding and interference with normal cellular processes at high concentrations.
Orientations Futures
There are several future directions for the use of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound that have improved properties such as higher sensitivity and selectivity. Another direction is the use of this compound in the development of new diagnostic tools for the detection of metal ions or proteins in biological samples. Additionally, the use of this compound in the study of cellular signaling pathways and disease mechanisms is an area of future research.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 1-naphthylamine under specific conditions. This reaction results in the formation of a yellow crystalline compound that is highly fluorescent and has a high quantum yield.
Applications De Recherche Scientifique
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the binding of metal ions to proteins, the interaction between proteins and ligands, and the activity of enzymes. This compound has also been used to study the role of calcium ions in biological processes such as muscle contraction and neurotransmitter release.
Propriétés
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-12-8-9-16(20)15(10-12)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYKBGYXDRPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
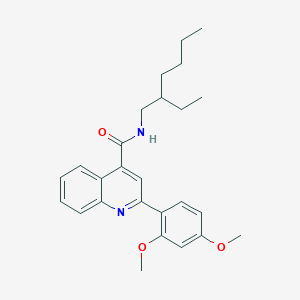
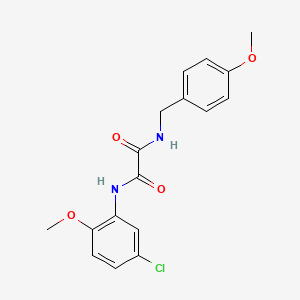
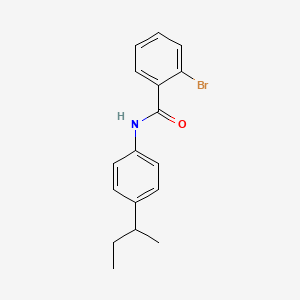
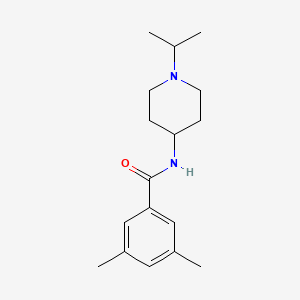
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)
